Ficonalkib
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Overview
Description
Ficonalkib is a small molecule drug that functions as an inhibitor of the anaplastic lymphoma kinase (ALK) tyrosine kinase receptor. It is primarily used in the treatment of ALK-positive non-small cell lung cancer and other ALK-positive solid tumors . This compound is a third-generation ALK inhibitor, designed to overcome resistance to earlier generations of ALK inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ficonalkib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ficonalkib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where certain functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Ficonalkib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ALK signaling pathways and to develop new ALK inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of ALK in cell growth and proliferation.
Medicine: Primarily used in clinical research for the treatment of ALK-positive cancers, including non-small cell lung cancer and other solid tumors
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents targeting ALK
Mechanism of Action
Ficonalkib functions as a selective inhibitor of the ALK tyrosine kinase receptor. It binds to the ATP-binding site of the ALK enzyme, preventing its activation. This inhibition disrupts the downstream signaling pathways that promote cell growth and survival, leading to the apoptosis of cancer cells . This compound is particularly effective against ALK-positive cancers that have developed resistance to earlier generations of ALK inhibitors .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A first-generation ALK inhibitor used in the treatment of ALK-positive non-small cell lung cancer.
Ceritinib: A second-generation ALK inhibitor designed to overcome resistance to crizotinib.
Alectinib: Another second-generation ALK inhibitor with improved efficacy and safety profiles
Uniqueness of Ficonalkib
This compound stands out due to its ability to overcome resistance to earlier generations of ALK inhibitors. It has shown higher potency and better efficacy in preclinical and clinical studies compared to other ALK inhibitors . Additionally, this compound can cross the blood-brain barrier, making it effective against brain metastases in ALK-positive cancer patients .
Properties
CAS No. |
2233574-95-1 |
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Molecular Formula |
C29H39N7O3S |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H39N7O3S/c1-19(2)40(37,38)26-9-7-6-8-24(26)31-28-22-12-15-30-27(22)33-29(34-28)32-23-11-10-21(18-25(23)39-5)36-16-13-20(14-17-36)35(3)4/h6-11,18-20H,12-17H2,1-5H3,(H3,30,31,32,33,34) |
InChI Key |
LDTJJGGYLQQRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N(C)C)OC |
Origin of Product |
United States |
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